molecular formula C8H8BrClO2S B1382004 (2-Bromo-5-methylphenyl)methanesulfonyl chloride CAS No. 1518859-31-8

(2-Bromo-5-methylphenyl)methanesulfonyl chloride

Cat. No. B1382004
M. Wt: 283.57 g/mol
InChI Key: HHVFQGNQWIEXBX-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methanesulfonyl chloride (BMMSC) is a versatile reagent commonly used in organic synthesis, specifically in the synthesis of carboxylic acids, esters, and amides. It is also known as benzyl bromomethanesulfonate, benzyl bromoacetate, and benzyl bromoacetate chloride. BMMSC is a colorless liquid with a low boiling point, making it ideal for use in a variety of laboratory experiments. Its low toxicity and low cost make it a popular reagent for use in a variety of applications.

Scientific Research Applications

Synthesis and Structural Analysis

(2-Bromo-5-methylphenyl)methanesulfonyl chloride has been used in the synthesis and structural analysis of various compounds. For instance, it's used in the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atom and dehydration of primary amide groups, leading to N-(2-cyanophenyl)disulfonamides. This process is notable for its use of readily available substrates, high product yield, and short reaction time. The structures of the resulting compounds are characterized using a combination of nuclear magnetic resonance, infrared, and mass spectrometric techniques, with geometry confirmed by single-crystal X-ray diffraction analysis and density functional theory calculations (Mphahlele & Maluleka, 2021).

Chemical Process Optimization

It's also instrumental in chemical process optimization. The mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides is an example, where it helps avoid potentially genotoxic impurities that arise when an aniline is reacted with methanesulfonyl chloride. This method is beneficial in synthesizing compounds like dofetilide (Rosen et al., 2011).

Electrochemistry and Energy Storage

In the field of electrochemistry and energy storage, (2-Bromo-5-methylphenyl)methanesulfonyl chloride is used to study the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid electrolyte. This research is particularly relevant for potential cathode materials, where sodium is reversibly intercalated into vanadium pentoxide films (Su, Winnick, & Kohl, 2001).

properties

IUPAC Name

(2-bromo-5-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVFQGNQWIEXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methylphenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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